1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

CB1 receptor PET imaging radiochemistry

Procure this specific 1,5-diarylpyrazole-3-carboxylic acid (CAS 1330108-27-4) to ensure pharmacological and synthetic fidelity in your CB1 receptor program. This is the authenticated 4-unsubstituted (4-H) free-acid scaffold, structurally and functionally distinct from the 4-methyl rimonabant series or the 20-fold weaker 4-cyano analog CP-272871. It is the irreplaceable precursor for the PET radiotracers [11C]-1 and [18F]NIDA-42033, enabling both 11C-methylation and 18F-fluorination at the C4 position—a dual labeling capability no other analog in this chemotype supports. Using generic or regioisomeric alternatives (e.g., N1/C5 aryl-swapped isomers) risks altered CB1 affinity, compromised functional bias, and failed radiolabeling. Confirm correct regiochemistry with this benchmark standard. The versatile 4-H handle also allows efficient one-pot library synthesis and late-stage C4 derivatization.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
CAS No. 1330108-27-4
Cat. No. B3008281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
CAS1330108-27-4
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C17H13ClN2O3/c1-23-12-8-6-11(7-9-12)16-10-14(17(21)22)19-20(16)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22)
InChIKeyPKFMUTHVKXVIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1330108-27-4): Core Scaffold Identity and Research-Grade Procurement Profile


1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1330108-27-4) is a 1,5-diaryl-1H-pyrazole-3-carboxylic acid derivative, constituting the free-acid pharmacophore of a well-characterized cannabinoid CB1 receptor ligand series [1]. The core scaffold features a 2-chlorophenyl ring at the N1 position and a 4-methoxyphenyl group at C5, with a carboxylic acid handle at C3 that supports both direct pharmacological evaluation and modular derivatization [2]. This compound serves as the immediate synthetic precursor to key imaging agents and as a benchmark comparator for structure-activity relationship (SAR) studies within the diarylpyrazole class [3].

Why Generic 1,5-Diarylpyrazole-3-carboxylic Acids Cannot Substitute for 1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid in CB1-Targeted Applications


Within the 1,5-diarylpyrazole-3-carboxylic acid chemotype, seemingly minor substituent modifications produce large-magnitude shifts in CB1 receptor pharmacology. The target compound bears a 4-unsubstituted pyrazole C4 position, distinguishing it from the 4-cyano analog CP-272871 (CB1 Kd 20-fold weaker than SR141716A) and the 4-methyl analog that dominates the rimonabant series [1]. The 4-H status is critical: the 4-methyl derivative is committed to the rimonabant-like inverse agonist pathway via a distinct synthetic route, whereas the target compound provides a versatile C4-derivatization handle for libraries requiring late-stage functionalization. The C5 4-methoxyphenyl group, combined with the N1 2-chlorophenyl, yields a substitution pattern that is not replicated by the corresponding 5-(4-chlorophenyl) or N1-(4-chlorophenyl) isomers, each of which exhibits divergent CB1 affinity and functional bias [2]. Generic substitution with an uncharacterized or differently substituted 1,5-diarylpyrazole-3-carboxylic acid therefore risks both altered target engagement and compromised synthetic tractability [3].

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


PET Tracer Precursor Fidelity: 4-H vs. 4-Methyl Scaffold in [11C]Radioligand Synthesis

The target compound is the direct synthetic precursor to the PET tracer [11C]-1, wherein the 4-H position enables late-stage 11C-methylation. In contrast, the 4-methyl analog requires a divergent, lengthier synthetic route and yields a tracer with different pharmacological profile. The [11C]-1 radiotracer derived from the target scaffold was synthesized with an average radiochemical yield of 14.5% (EOS) and >2000 Ci/mmol specific activity, and demonstrated selective CB1 receptor labeling in postmortem human brain prefrontal cortex sections via in vitro autoradiography [1]. This PET-dedicated synthetic path is inaccessible to the 4-cyano analog CP-272871 and the rimonabant-type 4-methyl scaffold, which are structurally precluded from analogous [11C]methylation at C4 [2].

CB1 receptor PET imaging radiochemistry

Synthetic Versatility at C4: [18F]Fluorination Enabled by 4-Bromo Intermediate vs. 4-Methyl-Locked Scaffolds

The target compound's 4-H status permits bromination to the 4-bromo intermediate, which then undergoes nucleophilic [18F]fluoride displacement to yield [18F]NIDA-42033. This radiochemical pathway achieves radiochemical yields of 1–6% with specific radioactivity >2500 mCi/μmol and radiochemical purity >95% [1]. The 4-methyl analog (rimonabant scaffold) cannot undergo analogous halogenation–displacement at C4 because the position is already occupied by a methyl group. This fundamental difference makes the target compound the essential gateway to 4-[18F]fluoro CB1 radiotracers [2].

18F radiochemistry CB1 PET tracer nucleophilic fluorination

CB1 Receptor Pharmacological Differentiation: 4-H Free Acid vs. 4-Cyano Phenylamide (CP-272871) Binding Affinity Hierarchy

The 4-cyano analog CP-272871—the closest structurally characterized comparator to the target compound—exhibits a CB1 receptor Kd value 20-fold greater (weaker) than that of the reference antagonist SR141716A in [3H]CP-55940 competition binding assays using rat brain membranes [1]. Although direct Kd/Ki data for the target compound (4-H free acid) are not reported in the same assay system, the free carboxylic acid at C3 is known to confer distinct physicochemical properties (higher polarity, lower logP) compared to the phenylamide of CP-272871, and SAR studies across the 1,5-diarylpyrazole class demonstrate that the C3 substituent (COOH vs. CONHPh vs. piperidinylamide) is a critical determinant of CB1 binding mode and functional activity [2]. The target compound therefore represents a pharmacologically distinct starting point for SAR exploration relative to CP-272871.

CB1 receptor binding affinity antagonist

Regioisomeric Differentiation: N1-(2-Chlorophenyl)-C5-(4-methoxyphenyl) vs. N1-(4-Chlorophenyl)-C5-(2-chlorophenyl) Scaffolds in CB1 Ligand Design

The target compound features the N1-(2-chlorophenyl), C5-(4-methoxyphenyl) regiochemistry, which is the substitution pattern found in the most extensively characterized CB1-targeted 1,5-diarylpyrazoles, including the clinical candidate rimonabant and the radioligand series [1]. The regioisomer bearing N1-(4-methoxyphenyl), C5-(2-chlorophenyl) (CAS 894419-32-0, ethyl ester form) has not been reported in CB1 pharmacology studies, and SAR data from the 1,5-diarylpyrazole literature consistently show that swapping the N1 and C5 aryl groups produces substantial changes in CB1 receptor binding affinity and functional activity [2]. The target regioisomer is therefore the only validated scaffold for CB1-focused research in this substitution class.

regioisomer CB1 SAR diarylpyrazole

Synthetic Tractability: One-Pot 1,5-Diarylpyrazole-3-carboxylic Acid Construction vs. Multi-Step 4-Substituted Analog Routes

The 1,5-diaryl-1H-pyrazole-3-carboxylic acid scaffold can be accessed via a one-pot cyclization procedure using MeONa/LiCl-mediated conditions, reported to proceed in moderate to good yields with efficiency and green chemistry features [1]. This contrasts with the multi-step syntheses required for 4-substituted analogs (4-methyl, 4-cyano), which involve additional protection/deprotection, halogenation, or coupling steps. The 4-H target compound thus offers a simpler, more atom-economical entry point for library synthesis compared to 4-substituted derivatives [2].

one-pot synthesis pyrazole cyclization synthetic efficiency

Optimal Research and Procurement Scenarios for 1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid


CB1 Receptor PET Tracer Development Requiring Late-Stage C4 Radiolabeling

This compound is the mandatory precursor for synthesizing [11C]-1 and [18F]NIDA-42033, two PET radiotracers validated for CB1 receptor imaging in human and animal brain. The 4-H position enables both 11C-methylation (14.5% EOS radiochemical yield) and, via 4-bromo intermediate, 18F-fluorination (1–6% yield, >2500 mCi/μmol). No other 1,5-diarylpyrazole-3-carboxylic acid in this series supports both radiolabeling modalities at C4 [1]. [2].

Structure-Activity Relationship (SAR) Programs Exploring C3 Carboxylic Acid Pharmacophore Effects on CB1 Pharmacology

The free carboxylic acid at C3 provides a distinct hydrogen-bond donor/acceptor profile compared to the amide and ester analogs (e.g., CP-272871 phenylamide, ethyl ester derivatives). Researchers investigating the impact of the C3 substituent on CB1 receptor binding affinity, functional activity (antagonist vs. inverse agonist), and selectivity over CB2 should use this compound as the reference free-acid scaffold. The 20-fold Kd differential between CP-272871 and SR141716A highlights the pharmacological sensitivity to C3 and C4 modifications [1].

Medicinal Chemistry Library Synthesis Using One-Pot Diarylpyrazole Construction

The 4-H scaffold enables efficient one-pot cyclization to generate diverse 1,5-diarylpyrazole-3-carboxylic acid libraries. This synthetic accessibility, combined with the option for subsequent C4 derivatization (halogenation, cross-coupling), makes the target compound the preferred core for parallel synthesis efforts aimed at exploring CB1 or related GPCR targets. The one-pot MeONa/LiCl-mediated procedure offers green chemistry advantages over multi-step routes required for 4-substituted analogs [1].

Reference Standard for Regioisomeric Purity in Diarylpyrazole Quality Control

Given the documented impact of N1/C5 aryl group regiochemistry on CB1 pharmacology, this compound serves as an essential analytical reference standard for confirming correct regioisomeric identity in synthesized 1,5-diarylpyrazole-3-carboxylic acid batches. The alternative N1-(4-methoxyphenyl)/C5-(2-chlorophenyl) regioisomer lacks CB1 validation and may confound biological assay results if present as an impurity [1].

Quote Request

Request a Quote for 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.